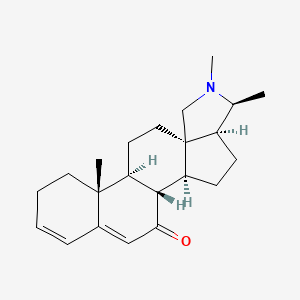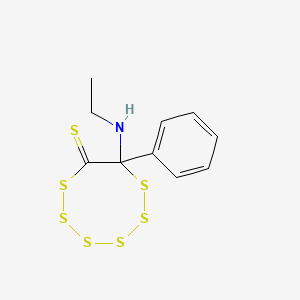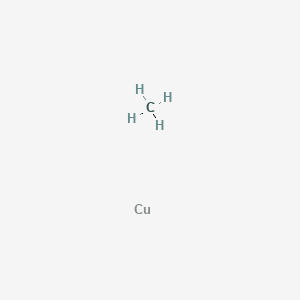![molecular formula C28H37FO7 B576395 [2-[(8S,9R,10S,11S,13S,16S,17R)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2,3,3,3-pentadeuteriopropanoate CAS No. 1332-09-8](/img/structure/B576395.png)
[2-[(8S,9R,10S,11S,13S,16S,17R)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2,3,3,3-pentadeuteriopropanoate
Übersicht
Beschreibung
Betamethasone dipropionate is a synthetic glucocorticoid steroid with potent anti-inflammatory and immunosuppressive properties. It is commonly used in topical formulations such as creams, ointments, lotions, and gels to treat various skin conditions, including eczema, psoriasis, and dermatitis . This compound is known for its high potency and effectiveness in reducing inflammation and itching.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Betamethason-Dipropionat wird durch eine Reihe von chemischen Reaktionen synthetisiert, die von Betamethason ausgehen. Die Synthese umfasst die Veresterung von Betamethason mit Propionsäureanhydrid in Gegenwart einer Base wie Pyridin. Die Reaktion wird typischerweise unter kontrollierten Temperatur- und Druckbedingungen durchgeführt, um eine hohe Ausbeute und Reinheit zu gewährleisten .
Industrielle Produktionsmethoden: In industriellen Umgebungen wird Betamethason-Dipropionat unter Verwendung großtechnischer chemischer Reaktoren hergestellt. Der Prozess beinhaltet die gleiche Veresterungsreaktion, ist aber für die Massenproduktion optimiert. Die Verwendung von kontinuierlichen Fließreaktoren und automatisierten Systemen stellt eine gleichbleibende Qualität und Effizienz sicher. Das Endprodukt wird durch Techniken wie Kristallisation und Chromatographie gereinigt .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Betamethason-Dipropionat durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Reaktion kann unter bestimmten Bedingungen auftreten und zur Bildung oxidierter Derivate führen.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen am Steroidgerüst verändern.
Substitution: Substitutionsreaktionen können verschiedene funktionelle Gruppen einführen und so die Eigenschaften der Verbindung verändern.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.
Substitution: Reagenzien wie Halogene und Alkylierungsmittel werden in Substitutionsreaktionen eingesetzt.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zur Bildung von Ketonen und Alkoholen führen, während die Reduktion Hydroxyderivate erzeugen kann .
Wissenschaftliche Forschungsanwendungen
Betamethason-Dipropionat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Modellverbindung in Studien zur Steroidchemie und -synthese verwendet.
Biologie: Forscher untersuchen seine Auswirkungen auf zelluläre Prozesse und seine Interaktionen mit Glukokortikoidrezeptoren.
Medizin: Es wird in großem Umfang in der klinischen Forschung verwendet, um neue Behandlungen für entzündliche und Autoimmunerkrankungen zu entwickeln.
Industrie: Die Verbindung wird in der Formulierung verschiedener pharmazeutischer Produkte verwendet, darunter topische Cremes und Salben
5. Wirkmechanismus
Betamethason-Dipropionat entfaltet seine Wirkung, indem es an Glukokortikoidrezeptoren im Zytoplasma von Zielzellen bindet. Diese Bindung aktiviert den Rezeptor und führt zur Translokation des Rezeptor-Ligand-Komplexes in den Zellkern. Im Zellkern bindet der Komplex an spezifische DNA-Sequenzen und reguliert die Transkription von entzündungshemmenden und immunsuppressiven Genen. Dies führt zur Hemmung von proinflammatorischen Zytokinen und zur Unterdrückung von Immunantworten .
Ähnliche Verbindungen:
Betamethason: Ein weniger wirksames Glukokortikoid mit ähnlichen entzündungshemmenden Eigenschaften.
Dexamethason: Ein weiteres Glukokortikoid mit einer leicht unterschiedlichen Molekülstruktur und Wirksamkeit.
Hydrocortison: Ein natürlich vorkommendes Glukokortikoid mit geringerer Wirksamkeit im Vergleich zu Betamethason-Dipropionat
Einzigartigkeit: Betamethason-Dipropionat ist aufgrund seiner hohen Wirksamkeit und langen Wirkdauer einzigartig. Seine veresterte Form erhöht seine Lipophilie, wodurch es besser in die Haut eindringen und länger wirken kann. Dies macht es besonders wirksam bei der Behandlung schwerer entzündlicher Hauterkrankungen .
Wirkmechanismus
Betamethasone dipropionate exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding activates the receptor, leading to the translocation of the receptor-ligand complex into the nucleus. Once in the nucleus, the complex binds to specific DNA sequences, regulating the transcription of anti-inflammatory and immunosuppressive genes. This results in the inhibition of pro-inflammatory cytokines and the suppression of immune responses .
Similar Compounds:
Betamethasone: A less potent glucocorticoid with similar anti-inflammatory properties.
Dexamethasone: Another glucocorticoid with a slightly different molecular structure and potency.
Hydrocortisone: A naturally occurring glucocorticoid with lower potency compared to betamethasone dipropionate
Uniqueness: Betamethasone dipropionate is unique due to its high potency and long duration of action. Its esterified form enhances its lipophilicity, allowing for better skin penetration and prolonged effects. This makes it particularly effective in treating severe inflammatory skin conditions .
Eigenschaften
IUPAC Name |
[2-(9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H37FO7/c1-6-23(33)35-15-22(32)28(36-24(34)7-2)16(3)12-20-19-9-8-17-13-18(30)10-11-25(17,4)27(19,29)21(31)14-26(20,28)5/h10-11,13,16,19-21,31H,6-9,12,14-15H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIWBQSYVNNPZIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)OC(=O)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H37FO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40859918 | |
| Record name | 9-Fluoro-11-hydroxy-16-methyl-3,20-dioxopregna-1,4-diene-17,21-diyl dipropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40859918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Light grey odorless solid; [Sigma-Aldrich MSDS] | |
| Record name | Pumice | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pumice | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17001 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1332-09-8, 5593-20-4 | |
| Record name | Pumice | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 9-fluoro-11β,17,21-trihydroxy-16β-methylpregna-1,4-diene-3,20-dione 17,21-di(propionate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.551 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Pumice | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.391 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


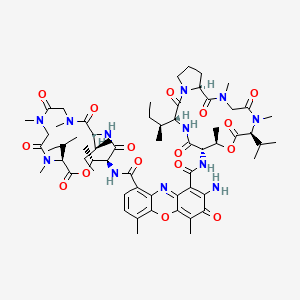
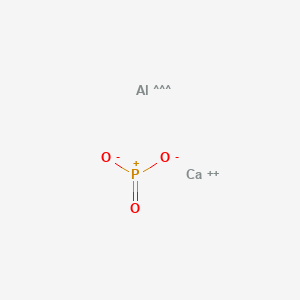

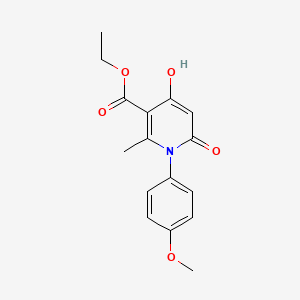
![3H-[1,2,4]triazolo[4,3-a]benzimidazole](/img/structure/B576320.png)

